molecular formula C13H14N2O4S B7983208 2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid

2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid

Cat. No.: B7983208
M. Wt: 294.33 g/mol
InChI Key: ZNYOUQAZBYSZRH-UHFFFAOYSA-N
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Description

2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound is known for its unique chemical structure, which includes a thieno[3,2-b]pyrrole core, a morpholinocarbonyl group, and a carboxylic acid group

Properties

IUPAC Name

2-methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7-10(12(16)15-2-4-19-5-3-15)11-9(20-7)6-8(14-11)13(17)18/h6,14H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYOUQAZBYSZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be optimized for different reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure high yield and purity of the final product. Safety measures and environmental considerations are also taken into account during the production process to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.

    Biology: Researchers investigate the compound’s potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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